molecular formula C14H12N2O2S B145186 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-46-5

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B145186
M. Wt: 272.32 g/mol
InChI Key: IKGDGHBVWWWUGA-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazothiazole . The molecular formula is C13H10N2O2S2 . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the Claisen–Schmidt condensation of aldehyde and different methyl ketones . Another method involves the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .


Molecular Structure Analysis

The structure of similar compounds has been confirmed using 13C NMR, 1H NMR, and LC–MS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . It undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 79.5±0.5 cm3, and a polar surface area of 97 Å2 . It also has several freely rotating bonds .

Scientific Research Applications

Specific Scientific Field: Organic Synthesis and Medicinal Chemistry

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

is a synthetic compound that has been investigated for its potential pharmacological properties. Researchers have explored its applications in drug discovery, particularly in the development of novel therapeutic agents.

Methods of Application or Experimental Procedures:

    Synthesis

    The compound can be synthesized using appropriate synthetic routes. For example, it has been shown that this compound can be useful in the synthesis of other heterocyclic derivatives, such as 1,3-thiazoles, pyrano[2,3-d]thiazoles, and 4,5-dihydrothiazolo[4,5-b]pyridines using hydrazonoyl halides as precursors .

Results and Outcomes:

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDGHBVWWWUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424361
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

134670-46-5
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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